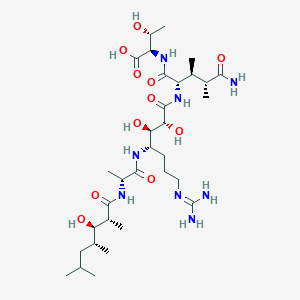

Callipeltin D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H60N8O11 |

|---|---|

Molecular Weight |

732.9 g/mol |

IUPAC Name |

(2R,3R)-2-[[(2S,3S,4R)-5-amino-2-[[(2R,3R,4S)-7-(diaminomethylideneamino)-2,3-dihydroxy-4-[[(2R)-2-[[(2R,3R,4R)-3-hydroxy-2,4,6-trimethylheptanoyl]amino]propanoyl]amino]heptanoyl]amino]-3,4-dimethyl-5-oxopentanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C32H60N8O11/c1-13(2)12-14(3)23(42)17(6)27(46)37-18(7)28(47)38-20(10-9-11-36-32(34)35)24(43)25(44)30(49)39-21(15(4)16(5)26(33)45)29(48)40-22(19(8)41)31(50)51/h13-25,41-44H,9-12H2,1-8H3,(H2,33,45)(H,37,46)(H,38,47)(H,39,49)(H,40,48)(H,50,51)(H4,34,35,36)/t14-,15+,16-,17-,18-,19-,20+,21+,22-,23-,24-,25-/m1/s1 |

InChI Key |

ZDVBABSINQBQOK-HGMLSHDKSA-N |

Isomeric SMILES |

C[C@H](CC(C)C)[C@H]([C@@H](C)C(=O)N[C@H](C)C(=O)N[C@@H](CCCN=C(N)N)[C@H]([C@H](C(=O)N[C@@H]([C@@H](C)[C@@H](C)C(=O)N)C(=O)N[C@H]([C@@H](C)O)C(=O)O)O)O)O |

Canonical SMILES |

CC(C)CC(C)C(C(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(C(C(=O)NC(C(C)C(C)C(=O)N)C(=O)NC(C(C)O)C(=O)O)O)O)O |

Synonyms |

callipeltin D |

Origin of Product |

United States |

Isolation and Structural Elucidation of Callipeltin D

Callipeltin D is an acyclic lipopeptide that was first isolated from the marine sponge Latrunculia sp. acs.org It represents a truncated, open-chain version of the more complex cyclic depsipeptide, Callipeltin A, which is known for its anti-HIV and antifungal activities. acs.orgnih.gov Structurally, this compound comprises the N-terminal five residues of Callipeltin A. nih.gov The isolation and characterization of this compound were pivotal, as the comparison of its biological activity with related compounds suggested that its structural components are crucial for the observed anti-HIV effects. nih.gov

The structure of this compound is notable for containing several non-proteinogenic amino acids and a novel fatty acid. These unusual components presented a significant challenge to chemists in determining their precise three-dimensional arrangement (stereochemistry). The initial structural hypotheses were primarily based on nuclear magnetic resonance (NMR) spectroscopy coupling constants and molecular mechanics calculations. nih.govnih.gov However, these early assignments were considered tentative and required further validation through chemical synthesis. nih.govnih.gov

Unique Amino Acid Constituents

(2R,3R,4S)-4-Amino-7-guanidino-2,3-dihydroxyheptanoic Acid (AGDHE)

AGDHE is a novel amino acid that forms a key part of the this compound side chain. nih.gov The initial stereochemical assignment of (2R,3R,4S) was proposed based on ¹H NMR coupling constants and molecular mechanics calculations. nih.govnih.gov This method relied on the assumption of a specific hydrogen-bonded conformation of the molecule. nih.gov However, this same method had been used to incorrectly assign the stereochemistry of another component of Callipeltin A, which cast doubt on the reliability of the initial AGDHE assignment. nih.govnih.gov

To resolve this ambiguity, synthetic approaches were undertaken. Researchers synthesized the (2R,3R,4S) diastereomer of AGDHE, as well as other potential diastereomers, from a protected L-ornithine derivative. nih.gov Comparison of the ¹H NMR spectra of these synthetic versions with the AGDHE residue in natural Callipeltins A and D provided strong support for the originally proposed (2R,3R,4S) configuration. nih.govnih.gov The total synthesis of this compound itself, incorporating the (2R,3R,4S)-AGDHE, and the subsequent correlation of its NMR data with the natural product, ultimately provided unambiguous confirmation of this stereochemical assignment. acs.orgnih.govacs.org

Identification from Callipelta sp.

(2R,3R,4R)-3-Hydroxy-2,4,6-trimethylheptanoic Acid (TMHEA)

The N-terminus of this compound is acylated with the fatty acid (2R,3R,4R)-3-Hydroxy-2,4,6-trimethylheptanoic Acid. acs.orgnih.gov The initial configurational assignment for this component was also based on ¹H NMR analysis and was later revised. nih.govnih.gov This revision highlighted the limitations of relying solely on spectroscopic methods for complex stereochemical determinations and underscored the necessity of synthetic proof. nih.gov The asymmetric synthesis of the four diastereomers of TMHEA allowed for a direct comparison with the natural product, which ultimately established the correct configuration as (2R,3R,4R). rsc.orgrsc.org

β-Methoxytyrosine (β-MeOTyr)

While β-Methoxytyrosine is a component of the parent molecule Callipeltin A, its stereochemistry was a subject of intense investigation and has implications for the broader family of callipeltin peptides. rsc.orgpurdue.eduacs.org Through various synthetic strategies, including Sharpless asymmetric aminohydroxylation and dihydroxylation reactions, all four possible stereoisomers of β-MeOTyr were synthesized. jst.go.jpthieme-connect.comresearchgate.net By comparing the NMR data of synthetic tripeptides containing each of these isomers with degradation products of the natural callipeltins, the absolute configuration of the β-Methoxytyrosine residue in Callipeltin A was determined to be (2R,3R). purdue.edujst.go.jpthieme-connect.com This stereochemical information is critical for understanding the structure-activity relationships of the entire callipeltin family.

Revisions and Confirmations of Stereochemical Configurations

Total Synthesis of this compound

The total synthesis of this compound has been successfully achieved, providing unambiguous confirmation of the structure and stereochemistry of its constituent amino acids. nih.gov

A highly effective method for the total synthesis of this compound utilizes a fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS) strategy. nih.govacs.orgacs.org This approach involves the sequential coupling of the amino acid building blocks on a solid support. nih.govacs.org A key aspect of this strategy was the choice of the 2-chlorotrityl chloride resin, which is known to be advantageous for several reasons. nih.govacs.org This resin allows for the cleavage of the completed peptide under mild acidic conditions, which is crucial for preserving acid-labile groups present in the structure. nih.govacs.org Additionally, the bulky nature of the 2-chlorotrityl linker helps to prevent the formation of undesired diketopiperazines, a common side reaction during the coupling of the third amino acid residue in SPPS. nih.govacs.org

The synthesis commences with the attachment of the C-terminal amino acid to the resin, followed by iterative cycles of deprotection of the Fmoc group and coupling of the subsequent Fmoc-protected amino acid. jst.go.jp The unique and complex non-proteinogenic amino acids present in this compound, including protected versions of (2R,3R,4S)-4-amino-7-guanidino-2,3-dihydroxyheptanoic acid (AGDHE) and (3S,4R)-3,4-dimethyl-L-glutamine, were synthesized separately and then incorporated into the growing peptide chain on the solid support. nih.gov

| Synthetic Route | Number of Steps | Overall Yield | Reference |

| Fmoc-based SPPS | 7 | 35% | nih.govacs.orgacs.orgnih.gov |

Solid-Phase Peptide Synthesis (SPPS) Strategies (e.g., Fmoc-based)

Stereoselective Synthesis of Unique Amino Acid Building Blocks

A major challenge in the total synthesis of this compound is the preparation of its non-proteinogenic amino acid constituents with the correct stereochemistry. Researchers have developed several elegant and highly stereoselective routes to these crucial building blocks.

| Starting Material | Key Step | Number of Steps | Overall Yield | Reference |

| Protected L-ornithine | - | 13 | 15% | nih.gov |

| L-ornithine derivative | N-diphenylmethylene-controlled diastereoselective dihydroxylation | 10 | 30% | nih.govresearchgate.net |

Other approaches have also been developed, including a stereoselective synthesis of all four stereoisomers from (S)- and (R)-serine, which was instrumental in determining the absolute stereochemistry of this residue in Callipeltin A. acs.org Another method utilizes Sharpless asymmetric dihydroxylation of a cinnamyl ester derivative to produce all diastereoisomers of β-methoxytyrosine. thieme-connect.com

The sterically constrained amino acid (3S,4R)-3,4-dimethyl-L-glutamine is another unusual building block of the callipeltins. rsc.org Its synthesis has been achieved from L-pyroglutamic acid. researchgate.net This route involves the diastereoselective introduction of the two methyl groups via a cuprate (B13416276) addition and an enolate alkylation. A crucial step is the kinetic epimerization of the C-4 methyl substituent to establish the desired (3S,4R) stereochemistry. researchgate.net

| Starting Material | Key Steps | Number of Steps | Overall Yield | Reference |

| L-pyroglutamic acid | Cuprate addition, enolate alkylation, kinetic epimerization | - | - | researchgate.net |

| t-butyl N-Boc-(2S,3S,4R)-dimethylpyroglutamate | Lanthanide-catalyzed transamidation | 5 | 57% | nih.gov |

Preparation of D-allo-Threonine Residues

The stereospecific synthesis of non-proteinogenic amino acids, such as D-allo-threonine, is a critical step in the total synthesis of complex natural products like the callipeltins. The correct configuration of these residues is essential for the final molecule's structure and biological activity. Initial structural elucidations of callipeltins often misidentified the threonine residues, which were later confirmed to be D-allo-threonine through total synthesis and spectral comparison. nih.govrsc.org Various synthetic routes have been developed to produce D-allo-threonine and its protected derivatives suitable for solid-phase peptide synthesis (SPPS).

One common strategy involves the epimerization of the more readily available and less expensive L-threonine. researchgate.net A reported method uses catalytic amounts of salicylaldehyde (B1680747) in acetic acid to induce epimerization at the α-carbon of L-threonine, yielding a mixture of L-threonine and D-allo-threonine. researchgate.net Subsequent separation can afford D-allo-threonine with high diastereomeric excess. researchgate.net Another approach to D-allo-threonine preparation from L-threonine involves racemization using an amino acid racemase, followed by the action of L-threonine deaminase to remove the remaining L-threonine, simplifying purification. google.com The resulting D-allo-threonine can then be converted into derivatives suitable for peptide coupling, such as by esterification, N-protection (e.g., with a benzoyl group), and a subsequent stereochemical inversion of the hydroxyl group via an oxazoline (B21484) intermediate. google.com

A highly stereoselective method for preparing protected D-allo-threonine involves the Matteson homologation of chiral boronic esters. rsc.orgresearchgate.net This protocol has been effectively used to prepare a protected form of D-allo-threonine (compound 12 in the cited literature) for the synthesis of the callipeltin A core. rsc.org The process starts from a known methyl boronic ester and proceeds through successive homologation steps to introduce the required functional groups with precise stereocontrol, ultimately yielding the desired amino acid building block. rsc.org

For incorporation into the peptide chain during SPPS, D-allo-threonine must be appropriately protected. Fmoc-D-alloThr(Bu-t)-OH is a commonly used derivative. researchgate.net Improved syntheses for this compound have been developed, for instance, through the stereochemical inversion of a protected L-threonine derivative via an oxazoline intermediate induced by thionyl chloride. researchgate.net In the context of the solid-phase synthesis of this compound itself, commercially available Fmoc-D-allothreonine was successfully attached to the resin. nih.gov It was noted in these studies that the hydroxyl group of the D-allo-threonine residue did not require protection, as it did not interfere with the subsequent peptide coupling reactions. nih.gov

Synthetic Strategies toward Related Callipeltin Analogues for Comparative Studies

The synthesis of analogues of natural products is a powerful tool for confirming stereochemical assignments and for conducting structure-activity relationship (SAR) studies. In the case of the callipeltin family, synthetic analogues have been instrumental in correcting initial structural assignments and in probing the functional significance of unusual amino acid residues.

A primary application of analogue synthesis has been the definitive determination of stereochemistry. The initial structures proposed for callipeltins A and B were later revised, with key reassignments changing L-threonine residues to D-allo-threonine. nih.govrsc.org This was unequivocally confirmed by synthesizing multiple diastereomers of the natural products and comparing their spectroscopic data, particularly ¹H NMR spectra, with that of the isolated compound. For instance, the synthesis of three potential structures for Callipeltin B, differing in the configuration of the threonine residues and the β-methoxytyrosine (β-MeOTyr) residue, allowed for the identification of the correct structure by matching its NMR spectrum to the natural product's. nih.gov A similar strategy was employed for Callipeltin E, a linear fragment of Callipeltin A. Two isomers were synthesized, one containing L-threonine and the other D-allo-threonine. nih.gov The close correlation of the ¹H NMR spectrum of the D-allo-threonine-containing isomer with natural Callipeltin E confirmed the configurational reassignment, which was then extended by implication to the more complex Callipeltins A and B. nih.gov

Analogue synthesis has also been crucial for investigating the roles of specific residues in the biological activity of callipeltins. The β-MeOTyr residue, common to many cytotoxic cyclic depsipeptides, was hypothesized to be a key pharmacophore, possibly acting via the formation of a reactive quinone methide intermediate. nih.gov To test this, a desmethoxy analogue of Callipeltin B was synthesized, in which the β-MeOTyr residue was replaced by D-Tyrosine (D-Tyr). nih.gov The synthesis followed the same solid-phase strategy used for the natural product. nih.gov Comparative cytotoxicity assays were then performed.

As shown in the table below, the IC₅₀ value of desmethoxycallipeltin B against HeLa cells was found to be only slightly higher than that of natural Callipeltin B. nih.gov The comparable cytotoxicities suggest that the methoxy (B1213986) group, and therefore the proposed quinone methide intermediate, is not the principal source of Callipeltin B's cytotoxicity. nih.gov The minor difference in activity may be due to conformational changes resulting from the removal of the methoxy group. nih.gov These findings direct further SAR studies toward elucidating the roles of the other non-proteinogenic amino acids in the molecule's mode of action. nih.gov

| Compound | Modification | IC₅₀ against HeLa cells (µM) | Reference |

|---|---|---|---|

| Callipeltin B (Synthetic) | Natural Product Structure | 98 ± 5 | nih.gov |

| Desmethoxycallipeltin B | β-MeOTyr replaced with D-Tyr | 128 ± 10 | nih.gov |

Structure Activity Relationship Sar Studies Involving Callipeltin D

Elucidating Essential Structural Features for Bioactivity

Structure-activity relationship (SAR) studies have been instrumental in defining the necessary molecular components of callipeltins for their cytotoxic activity. A key finding is that both the linear peptide portion and the cyclic core of the parent molecule, callipeltin A, are crucial for its biological function. tandfonline.comtandfonline.com This was demonstrated through the evaluation of various natural and synthetic derivatives.

Callipeltin D, which represents the truncated N-terminus tripeptide of callipeltins A and C, has been shown to lack cytotoxicity. tandfonline.comtandfonline.com This finding underscores the importance of the complete molecular architecture. Similarly, other linear peptides, such as the synthetically produced callipeltins E and M, also showed no cytotoxic activity. tandfonline.comtandfonline.com

In contrast, the cyclic depsipeptide callipeltin B, which lacks the extended side chain of callipeltin A but retains the macrocyclic structure, has demonstrated cytotoxic effects. tandfonline.comtandfonline.com However, it was later discovered that the observed cytotoxicity of naturally sourced callipeltin B was likely due to contamination with the more potent callipeltins C and H. tandfonline.comtandfonline.com Further studies with synthetic callipeltin B and its analogue, desmethoxycallipeltin B, indicated that the β-MeOTyr residue is not essential for the inhibitory activity against tumor cell lines. tandfonline.comtandfonline.com

Role of this compound as a Reference for Fragment-Based SAR Analysis

This compound, as a linear tripeptide fragment corresponding to the N-terminus of callipeltin A, serves as a valuable negative control and reference compound in fragment-based SAR analysis. tandfonline.comtandfonline.com The lack of cytotoxicity in this compound, when compared to the potent activity of the parent callipeltin A, definitively demonstrates that the N-terminal fragment alone is insufficient to elicit a biological response. tandfonline.comtandfonline.com This allows researchers to dissect the molecule and attribute specific biological activities to different structural motifs.

Impact of Stereochemical Revisions on SAR Interpretations

The complex stereochemistry of the callipeltins has presented significant challenges, and several structural revisions have been necessary. rsc.org These corrections have had a profound impact on the interpretation of SAR data. For instance, the initial misassignment of the stereochemistry of the D-allothreonine residue and the (2R,3R)-β-methoxytyrosine (β-MeOTyr) residue in callipeltin E required correction through total synthesis and detailed spectroscopic analysis. jst.go.jpvulcanchem.comresearchgate.net

Design and Synthesis of this compound Analogs for SAR Probing

The synthesis of this compound and its analogues has been a key strategy for probing the structure-activity relationships of the callipeltin family. Solid-phase peptide synthesis (SPPS) has proven to be an effective method for producing this compound and other linear fragments, such as callipeltin E. rsc.orgvulcanchem.com These synthetic efforts have not only provided access to these natural products for biological testing but have also facilitated the confirmation of their stereochemical structures. rsc.org

The development of robust synthetic routes is critical for generating a diverse range of analogues to systematically explore the SAR. rsc.org For example, the synthesis of analogues of the cyclic core, callipeltin B, has been pursued to investigate the role of specific amino acid residues and the macrocyclic structure in cytotoxicity. jst.go.jpnih.gov By modifying the peptide backbone, altering side chains, or changing the stereochemistry of individual amino acids, researchers can identify the key pharmacophoric elements. This systematic approach, enabled by chemical synthesis, is essential for designing simplified and potentially more potent analogues of the callipeltins for further drug development. rsc.orgnih.govnih.gov

Future Research Trajectories and Academic Prospects of Callipeltin D Studies

Deeper Exploration of Biosynthetic Pathways of Callipeltin D and its Precursors

The biosynthesis of complex natural products like the callipeltins, which are rich in unusual D-amino acids and other non-proteinogenic residues, is a fascinating area of research. semanticscholar.orgnih.gov It is widely believed that these compounds are produced by symbiotic microorganisms within the marine sponge rather than the sponge itself. frontiersin.org The biosynthetic machinery for such peptides often involves non-ribosomal peptide synthetases (NRPSs), large multi-enzyme complexes that assemble the peptide chain in a stepwise fashion. nih.gov

Future research will likely focus on identifying and characterizing the specific NRPS gene clusters responsible for this compound synthesis. This would involve metagenomic analysis of the sponge and its associated microbial community to pinpoint the producing organism and the relevant genetic loci. frontiersin.org Understanding the enzymatic domains within the NRPS complex will be crucial to unraveling how the unusual amino acid precursors, such as (2R,3R,4S)-4-amino-7-guanidino-2,3-dihydroxyheptanoic acid (AGDHE), are synthesized and incorporated into the final peptide. acs.orgnih.gov Elucidating these pathways could enable the heterologous expression of the biosynthetic genes in a more easily culturable host, facilitating a sustainable supply of this compound and its analogs for further study.

Advanced Synthetic Strategies for Complex Callipeltin Analogs

The total synthesis of this compound has been achieved, confirming the stereochemistry of its unique amino acid components. acs.orgpurdue.edu However, the development of more efficient and flexible synthetic routes remains a key objective. Future synthetic efforts will likely focus on creating a diverse library of this compound analogs to explore structure-activity relationships (SAR). rsc.org

Advanced strategies may include the use of novel protecting groups and coupling reagents to improve yields and minimize side reactions, particularly during the assembly of sterically hindered amino acids. mdpi.com Solid-phase peptide synthesis (SPPS) has proven to be a valuable tool for the synthesis of callipeltins and will continue to be refined for the creation of analogs. nih.govrsc.org The development of innovative cyclization techniques, such as various macrolactonization methods, will also be critical for synthesizing cyclic analogs of this compound to investigate the impact of conformational constraints on biological activity. mdpi.combeilstein-journals.org

Key Synthetic Challenges and Future Directions:

| Challenge | Future Direction |

| Stereoselective synthesis of non-proteinogenic amino acids | Development of novel asymmetric catalytic methods. rsc.org |

| Efficient peptide coupling of hindered residues | Exploration of new coupling reagents and reaction conditions. mdpi.com |

| Scalable production of this compound and analogs | Optimization of solid-phase and solution-phase synthetic routes. nih.govrsc.org |

Development of this compound as a Chemical Probe for Biological Targets

A chemical probe is a small molecule that can be used to study and manipulate biological systems by interacting with a specific target. The unique structure of this compound makes it an excellent candidate for development as a chemical probe. Its ability to be synthesized and modified allows for the incorporation of various tags, such as fluorescent dyes or affinity labels, without significantly altering its biological activity.

These tagged analogs of this compound could be used to visualize its localization within cells, identify its binding partners, and elucidate its mechanism of action. For example, a fluorescently labeled this compound could be tracked using microscopy to determine its subcellular distribution and interaction with specific organelles or protein complexes. This approach would provide invaluable information about its biological function and the pathways it modulates.

Elucidation of Detailed Molecular Targets and Interactions within Cellular Systems

While the broader callipeltin family has shown activities such as anti-HIV and cytotoxicity, the specific molecular targets of this compound are not yet fully understood. acs.orgnih.gov Future research will be directed towards identifying the precise proteins or other biomolecules with which this compound interacts to exert its biological effects.

A variety of techniques can be employed for target identification, including affinity chromatography using immobilized this compound to pull down its binding partners from cell lysates. The identified proteins can then be analyzed by mass spectrometry. Furthermore, computational docking studies can predict potential binding sites on known protein structures, which can then be validated experimentally through techniques like site-directed mutagenesis and binding assays. researchgate.net Understanding these molecular interactions is a critical step in translating the potential of this compound into therapeutic applications.

Computational and Cheminformatics Approaches in this compound Research

Computational chemistry and cheminformatics are becoming increasingly integral to natural product research. nih.govacm.org In the context of this compound, these approaches can be used to predict its three-dimensional structure, analyze its conformational flexibility, and model its interactions with potential biological targets. nih.gov Molecular dynamics simulations can provide insights into the dynamic behavior of this compound and how it recognizes and binds to its targets.

Cheminformatics tools can be used to analyze large datasets of chemical structures and biological activities to identify patterns and relationships that can guide the design of new, more potent, and selective this compound analogs. u-strasbg.fr Machine learning algorithms, for instance, can be trained on existing SAR data to predict the activity of virtual compounds before they are synthesized, thereby accelerating the drug discovery process. nih.govresearchgate.net

Applications of Computational and Cheminformatics Approaches:

| Approach | Application in this compound Research |

| Molecular Modeling | Predicting 3D structure and conformational dynamics. |

| Molecular Docking | Identifying potential binding sites on biological targets. researchgate.net |

| Molecular Dynamics | Simulating the interaction of this compound with its target over time. |

| QSAR/Machine Learning | Predicting the biological activity of novel analogs. nih.gov |

Comparative Genomics and Metabolomics in Marine Sponge Research for Callipeltin Discovery

The discovery of this compound originated from the marine sponge Callipelta sp. acs.org Future efforts to discover new callipeltin analogs and other novel bioactive compounds will benefit from a combined approach of comparative genomics and metabolomics of marine sponges and their associated microorganisms. frontiersin.orgjapsonline.com

Metabolomics, the large-scale study of small molecules within a biological system, can be used to create chemical profiles of different sponge species or the same species from different geographical locations. nih.gov By correlating these chemical profiles with bioactivity data, it is possible to identify sponges that are likely to produce interesting compounds. japsonline.com

Simultaneously, comparative genomics can be used to analyze the genomes of the microorganisms associated with these sponges. By comparing the gene clusters of different microbial communities, researchers can identify novel biosynthetic gene clusters that may be responsible for producing new callipeltin-like molecules. This integrated 'omics' approach provides a powerful platform for the targeted discovery of new natural products with therapeutic potential. frontiersin.org

Q & A

Basic: What are the key structural features of Callipeltin D, and how do they compare to other Callipeltins?

This compound belongs to a family of cyclic depsipeptides characterized by a heptapeptide core, non-proteinogenic amino acids (e.g., β-methoxytyrosine, D-allo-threonine), and a β-hydroxy acid side chain . Unlike Callipeltin A, this compound lacks specific functional groups in its side chain, which may influence bioactivity. Structural differentiation relies on advanced techniques like tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) to resolve stereochemical variations in residues such as β-methoxytyrosine (e.g., (2R,3R) configuration) .

Methodological Insight : Prioritize comparative NMR analysis with synthetic stereoisomers to validate configurations .

Advanced: How can researchers resolve contradictions in reported stereochemical assignments of this compound’s residues?

Discrepancies in stereochemical configurations (e.g., β-methoxytyrosine, D-allo-threonine) arise from limited natural abundance and synthesis challenges. To address this:

- Stereoisomer Synthesis : Asymmetrically synthesize all possible stereoisomers of ambiguous residues (e.g., via Sharpless dihydroxylation or Matteson homologation) and compare their NMR coupling constants with natural isolates .

- Quantum Mechanical (QM)-NMR : Calculate theoretical coupling constants for proposed configurations and match them with experimental data, as demonstrated in Callipeltin A studies .

- X-ray Crystallography : If crystalline derivatives are obtainable, use single-crystal X-ray diffraction for definitive assignments .

Basic: What experimental strategies are recommended for initial structural elucidation of this compound?

Purification : Use liquid-liquid partitioning (e.g., DCCC) followed by HPLC to isolate the compound from crude extracts .

Amino Acid Analysis : Perform acid hydrolysis and chiral GC-MS to identify non-proteinogenic residues like D-allo-threonine .

Stereochemical Profiling : Apply Marfey’s reagent to derivatize hydrolyzed amino acids and resolve enantiomers via HPLC .

Cyclic Core Confirmation : Use tandem MS (CID or ETD) to fragment the cyclic structure and confirm peptide connectivity .

Advanced: How can the cyclization step in this compound synthesis be optimized to minimize epimerization?

The cyclization of linear precursors is prone to epimerization due to harsh conditions. Effective strategies include:

- Activation Reagents : Use PyAOP (7-azabenzotriazol-1-yloxy-tris-pyrrolidinophosphonium hexafluorophosphate) for high-yielding cyclization without racemization, as demonstrated in Callipeltin A core synthesis .

- Solvent Optimization : Employ dilute solutions in DMF or DCM to reduce intermolecular side reactions.

- Temperature Control : Conduct reactions at 0–4°C to stabilize sensitive stereocenters .

- Monitoring : Track epimerization via HPLC with chiral columns or circular dichroism (CD) spectroscopy .

Basic: Which bioassay models are appropriate for evaluating this compound’s cytotoxic or antiviral activity?

- Cytotoxicity : Use MTT or resazurin assays in cancer cell lines (e.g., HCT-116, HeLa) with IC50 determination .

- Antiviral Activity : Screen against HIV-1 (MT-4 cells) or herpesviruses using plaque reduction assays .

- Mechanistic Probes : Combine with calcium flux assays to assess sodium-calcium exchanger inhibition, a known target of Callipeltin A .

Note : Include positive controls (e.g., doxorubicin for cytotoxicity, AZT for anti-HIV) and validate results across ≥3 biological replicates .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound without full synthesis?

Fragment-Based Approaches : Synthesize and test isolated cyclic cores or side-chain analogs to pinpoint bioactive regions .

Computational Modeling : Dock partial structures (e.g., β-methoxytyrosine) into target proteins (e.g., viral envelope glycoproteins) using molecular dynamics simulations .

Semisynthetic Modifications : Chemically modify natural this compound (e.g., esterification of hydroxyl groups) to assess functional group contributions .

Biosynthetic Engineering : If feasible, use CRISPR-Cas9 to manipulate biosynthetic gene clusters in producing organisms for analog generation .

Advanced: What methodologies address low yields in this compound’s solid-phase peptide synthesis (SPPS)?

- Resin Choice : Use Sieber amide resin for C-terminal amidation to avoid side reactions during cleavage .

- Coupling Reagents : Replace HOBt/DIC with OxymaPure/DIC for improved efficiency and reduced racemization .

- Pseudoproline Dipeptides : Incorporate Thr-Ser or Thr-Thr pseudoprolines to minimize aggregation during chain elongation .

- Real-Time Monitoring : Use LC-MS after each coupling step to identify incomplete reactions early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.